
2-Methylandrostan-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylandrostan-17-ol is a steroidal compound that belongs to the class of androstane derivatives. Steroids are organic compounds with four cycloalkane rings arranged in a specific molecular configuration. This compound is characterized by the presence of a methyl group at the second carbon position and a hydroxyl group at the seventeenth carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylandrostan-17-ol typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the protection of the hydroxyl group, followed by selective functionalization at the desired positions. For example, the hydroxyl group can be protected using tert-butyldimethylsilyl chloride, and subsequent reactions can introduce the methyl group at the second position .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylandrostan-17-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the seventeenth position can be oxidized to form a ketone.
Reduction: The compound can be reduced to introduce additional hydrogen atoms, altering its saturation level.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the formation of fully saturated derivatives .
Applications De Recherche Scientifique
2-Methylandrostan-17-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds and as a model compound for studying steroid chemistry.
Biology: The compound is used in studies related to hormone function and metabolism, as it mimics the structure of naturally occurring steroids.
Medicine: Research on this compound includes its potential therapeutic applications, such as in the development of anti-inflammatory and anabolic agents.
Mécanisme D'action
The mechanism of action of 2-Methylandrostan-17-ol involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the activation of transcription factors and the regulation of protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Methylandrostan-17-ol include other androstane derivatives like androstan-17-ol and 2-methyl-5α-androstan-17-one. These compounds share structural similarities but differ in the position and type of functional groups .
Uniqueness
What sets this compound apart is the specific arrangement of its functional groups, which imparts unique chemical and biological properties. For instance, the presence of the methyl group at the second position can influence its binding affinity to receptors and its metabolic stability .
Propriétés
Numéro CAS |
36669-19-9 |
|---|---|
Formule moléculaire |
C20H34O |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
2,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H34O/c1-13-4-5-14-6-7-15-16-8-9-18(21)19(16,2)11-10-17(15)20(14,3)12-13/h13-18,21H,4-12H2,1-3H3 |
Clé InChI |
ZOCYLDVQMLRLSR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)

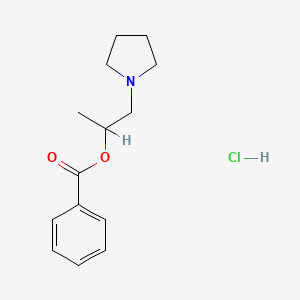

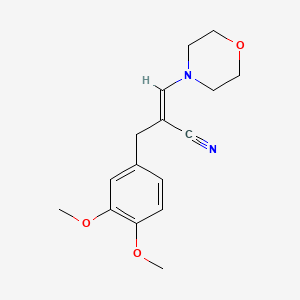
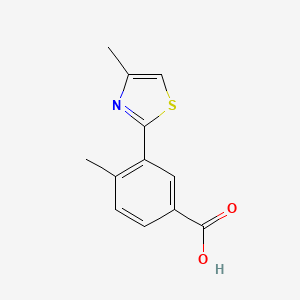
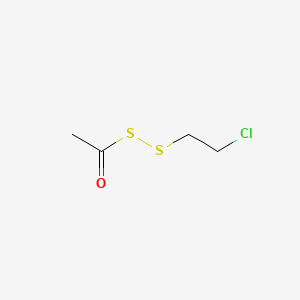
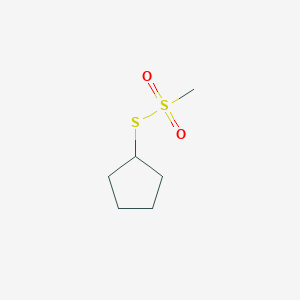
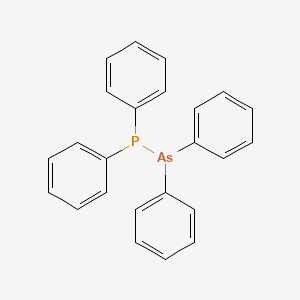
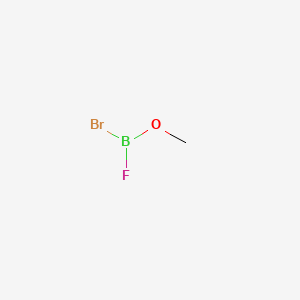

![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)
